![molecular formula C17H11NS2 B14485376 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole CAS No. 64988-67-6](/img/structure/B14485376.png)
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole is a chemical compound that combines the unique properties of azulene and benzothiazole Azulene is known for its deep blue color and non-benzenoid aromatic structure, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole typically involves the coupling of azulene derivatives with benzothiazole derivatives. One common method is the electrophilic substitution reaction, where an azulene derivative reacts with a benzothiazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups .
科学的研究の応用
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are being investigated.
Industry: In industrial applications, this compound is used in the development of optoelectronic materials, such as organic field-effect transistors and solar cells.
作用機序
The mechanism of action of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .
類似化合物との比較
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
Azulen-1-yl derivatives: These compounds share the azulene moiety and exhibit similar electronic properties but differ in their functional groups and reactivity.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety have similar heterocyclic structures but may differ in their substituents and biological activities.
Azulen-1-yldiazenyl-heteroaromatic compounds: These compounds contain both azulene and heteroaromatic moieties, similar to this compound, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of azulene and benzothiazole moieties, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
64988-67-6 |
|---|---|
分子式 |
C17H11NS2 |
分子量 |
293.4 g/mol |
IUPAC名 |
2-azulen-1-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H11NS2/c1-2-6-12-10-11-15(13(12)7-3-1)19-17-18-14-8-4-5-9-16(14)20-17/h1-11H |
InChIキー |
DFAQSLDQCXUSGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)SC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
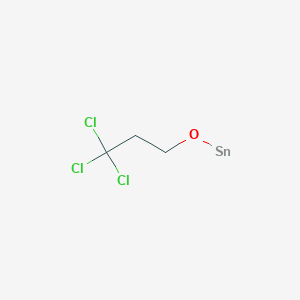

![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
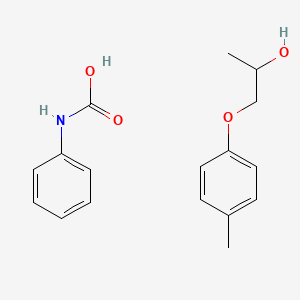
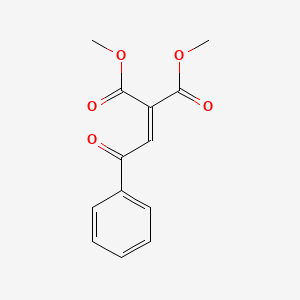

![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
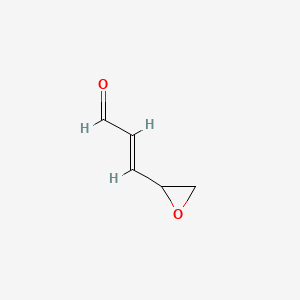
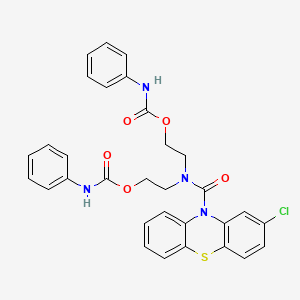
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
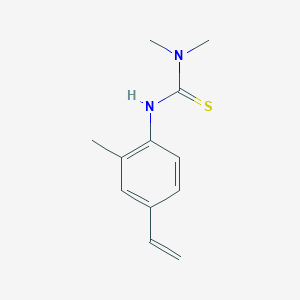
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
